Cas no 28192-14-5 (1-(4-Bromophenyl)azetidine)

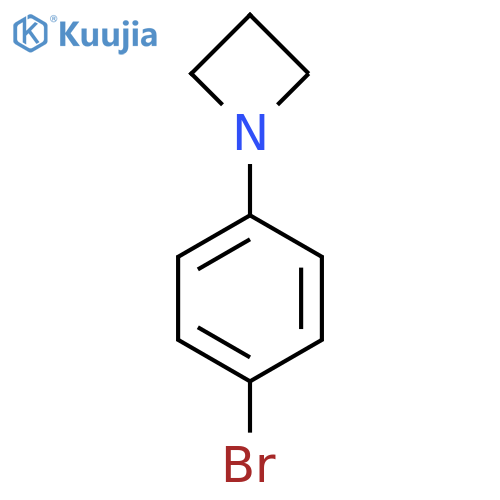

1-(4-Bromophenyl)azetidine structure

商品名:1-(4-Bromophenyl)azetidine

CAS番号:28192-14-5

MF:C9H10BrN

メガワット:212.086401462555

MDL:MFCD28358597

CID:5023258

PubChem ID:90487676

1-(4-Bromophenyl)azetidine 化学的及び物理的性質

名前と識別子

-

- 1-(4-Bromophenyl)azetidine

- SY294264

- AKOS024438137

- MFCD28358597

- DB-420673

- E87087

- 28192-14-5

- SCHEMBL23705658

-

- MDL: MFCD28358597

- インチ: 1S/C9H10BrN/c10-8-2-4-9(5-3-8)11-6-1-7-11/h2-5H,1,6-7H2

- InChIKey: YMMQHSTWCCXESJ-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)N1CCC1

計算された属性

- せいみつぶんしりょう: 210.99966g/mol

- どういたいしつりょう: 210.99966g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 3.2

- 疎水性パラメータ計算基準値(XlogP): 2.9

1-(4-Bromophenyl)azetidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01XBZ2-100mg |

1-(4-Bromophenyl)azetidine |

28192-14-5 | 95% | 100mg |

$210.00 | 2024-05-07 | |

| 1PlusChem | 1P01XBZ2-250mg |

1-(4-Bromophenyl)azetidine |

28192-14-5 | 95% | 250mg |

$342.00 | 2024-05-07 | |

| Ambeed | A1541240-250mg |

1-(4-Bromophenyl)azetidine |

28192-14-5 | 95% | 250mg |

$374.0 | 2025-02-24 | |

| abcr | AB593836-250mg |

1-(4-Bromophenyl)azetidine; . |

28192-14-5 | 250mg |

€634.70 | 2024-07-24 | ||

| 1PlusChem | 1P01XBZ2-1g |

1-(4-Bromophenyl)azetidine |

28192-14-5 | 95% | 1g |

$915.00 | 2024-05-07 | |

| Ambeed | A1541240-1g |

1-(4-Bromophenyl)azetidine |

28192-14-5 | 95% | 1g |

$1009.0 | 2025-02-24 | |

| Ambeed | A1541240-100mg |

1-(4-Bromophenyl)azetidine |

28192-14-5 | 95% | 100mg |

$221.0 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1194748-1g |

1-(4-Bromophenyl)azetidine |

28192-14-5 | 95% | 1g |

$1375 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1194748-1g |

1-(4-Bromophenyl)azetidine |

28192-14-5 | 95% | 1g |

$1375 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1194748-1g |

1-(4-Bromophenyl)azetidine |

28192-14-5 | 95% | 1g |

$1375 | 2025-02-27 |

1-(4-Bromophenyl)azetidine 関連文献

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

28192-14-5 (1-(4-Bromophenyl)azetidine) 関連製品

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:28192-14-5)1-(4-Bromophenyl)azetidine

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):199.0/337.0/908.0